molecular formula C17H16N2O3S2 B2714908 3-(benzenesulfonyl)-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide CAS No. 868676-21-5

3-(benzenesulfonyl)-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide

Cat. No.: B2714908
CAS No.: 868676-21-5
M. Wt: 360.45
InChI Key: UXTZHASAHBNKTP-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide is an organic compound that features a complex structure combining a benzenesulfonyl group, a cyano group, and a cyclopenta[b]thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide typically involves multiple steps:

    Formation of the Cyclopenta[b]thiophene Core: The cyclopenta[b]thiophene core can be synthesized through a series of cyclization reactions starting from readily available precursors such as thiophene derivatives.

    Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions, often using reagents like sodium cyanide or potassium cyanide.

    Attachment of the Benzenesulfonyl Group: The benzenesulfonyl group is typically introduced through sulfonylation reactions using reagents such as benzenesulfonyl chloride in the presence of a base like pyridine.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through amidation reactions, often using amine precursors and coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium cyanide or potassium cyanide for nucleophilic substitution; benzenesulfonyl chloride for electrophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(benzenesulfonyl)-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide has several scientific research applications:

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials, including organic semiconductors and conductive polymers.

    Medicinal Chemistry: It may serve as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used in studies investigating the biological activity of sulfonyl and cyano-containing compounds.

    Industrial Applications:

Comparison with Similar Compounds

Similar Compounds

    3-(benzenesulfonyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butanamide: Similar structure with a butanamide moiety instead of propanamide.

    3-(benzenesulfonyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)ethanamide: Similar structure with an ethanamide moiety instead of propanamide.

Uniqueness

The uniqueness of 3-(benzenesulfonyl)-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide lies in its specific combination of functional groups, which confer distinct electronic and steric properties. This makes it particularly valuable for applications requiring precise control over molecular interactions and reactivity.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c18-11-14-13-7-4-8-15(13)23-17(14)19-16(20)9-10-24(21,22)12-5-2-1-3-6-12/h1-3,5-6H,4,7-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXTZHASAHBNKTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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